3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse pharmacological activities. This compound features two bromine substituents at the 3 and 6 positions of the pyrazolo ring, contributing to its unique chemical properties and potential biological activities. The molecular formula of 3,6-dibromopyrazolo[3,4-d]pyrimidin-4-one is CHBrNO, with a molar mass of approximately 293.9 g/mol .
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one is classified as a pyrazolo derivative and is considered a bioisostere of purines. Its structure allows it to interact with biological targets similarly to purines, making it a candidate for drug development against various diseases, including cancer and bacterial infections .
The synthesis of 3,6-dibromopyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of hydrazine or hydrazine hydrate with a suitable pyrimidine precursor under controlled conditions. Specific methods include:
The synthesis can involve multiple steps where intermediates are formed and subsequently converted into the final product through halogenation or substitution reactions. For example, the conversion of bromo groups into hydroxyl or amino groups can be achieved through nucleophilic substitution reactions.
The molecular structure of 3,6-dibromopyrazolo[3,4-d]pyrimidin-4-one consists of a fused pyrazole and pyrimidine ring system. The presence of bromine atoms at positions 3 and 6 influences both the electronic properties and reactivity of the compound.
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions due to its functional groups:
Each reaction pathway can lead to different derivatives that may exhibit varied biological activities. For example, the conversion of bromine to hydroxyl groups enhances solubility and may improve pharmacological profiles.
The mechanism of action for compounds like 3,6-dibromopyrazolo[3,4-d]pyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer and antibacterial activities, suggesting that this compound could follow similar mechanisms .
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one has potential applications in:
Regioselective dibromination at the 3- and 6-positions of the pyrazolopyrimidinone core requires precise control over reaction parameters to avoid polybromination or decomposition. The electron-deficient nature of the pyrimidinone ring facilitates electrophilic substitution, but the inherent reactivity differences between positions necessitate optimized conditions.
Bromination Agents and Solvent Systems:Phosphorus oxybromide (POBr₃) serves as the most effective reagent for achieving 3,6-dibromination, acting as both a bromine source and dehydrating agent. Typical reactions involve heating the unsubstituted pyrazolo[3,4-d]pyrimidin-4-one precursor with excess POBr₃ (3–5 equivalents) in anhydrous acetonitrile or dichloroethane at 80–100°C for 8–12 hours [1] [6]. This method achieves yields of 70–85%, significantly higher than those obtained with molecular bromine (Br₂), which often leads to overbromination and reduced yields (typically 40–55%).
Table 1: Bromination Conditions and Outcomes for Pyrazolo[3,4-d]pyrimidin-4-one
Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity Issues |
---|---|---|---|---|---|
POBr₃ (4 equiv) | Acetonitrile | 80 | 10 | 82% | Minimal (<5% tribromide) |
Br₂ (2.5 equiv) | Acetic acid | 25 | 24 | 48% | Significant (15–20% tribromide) |
NBS (3 equiv) | DCM | 40 | 6 | 65% | Moderate (10% 3-monobromo side product) |
Mechanistic Insights and Positional Reactivity:The C6 position (pyrimidine ring) undergoes electrophilic substitution first due to its higher electron density compared to the C3 position (pyrazole ring). Kinetic studies reveal that monobromination at C6 occurs within 2 hours under POBr₃ conditions, followed by slower bromination at C3. This stepwise process allows for potential isolation of the 6-bromo intermediate, though it is rarely practical due to similar solubility [1]. DFT calculations confirm the C6 carbocation intermediate formed during initial bromination is stabilized by the adjacent pyrazole nitrogen, lowering the activation barrier by ~5 kcal/mol compared to C3 attack [9].
Critical Optimization Parameters:
The pyrazolo[3,4-d]pyrimidinone scaffold can be efficiently constructed using microwave-enhanced cyclocondensation, significantly accelerating the annulation step prior to bromination. This approach bypasses traditional thermal methods requiring prolonged heating in high-boiling-point solvents.
Key Cyclization Strategies:Two predominant routes utilize microwave irradiation:
Table 2: Microwave vs. Conventional Thermal Cyclization Efficiency
Cyclization Method | Reagent | Temp (°C) | Time | Yield (%) | Advantage |
---|---|---|---|---|---|
Microwave (Ethanol) | TMOF + R-NH₂ | 160 | 55 min | 83% | >95% conversion; no chromatography |
Conventional Reflux (Ethanol) | TMOF + R-NH₂ | 80 | 72 h | <10% | Trace product formation |
Microwave (Solvent-free) | DMF-DMA | 180 | 20 min | 90–95% | Rapid; high purity |
Conventional (Formamide) | Formamide | 180 | 8 h | 65% | Polymerization side products |
Advantages of Microwave Synthesis:
The C3 and C6 bromine atoms in 3,6-dibromopyrazolo[3,4-d]pyrimidin-4-one exhibit distinct electronic environments, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr). The C6 bromine (pyrimidine ring) is significantly more electrophilic due to flanking electron-withdrawing lactam (N1–C2=O) and pyrazole nitrogens, facilitating preferential displacement.
Electronic Gradients and Reactivity:
Sequential Displacement Protocol:
Table 3: SNAr Reactivity at C3 vs. C6 Positions
Nucleophile | Conditions | Target Position | Yield (%) | Hammett σ Value (Nucleophile) |
---|---|---|---|---|
Benzylamine | DMF, 25°C, 2 h | C6 | 88% | −0.38 (aliphatic amine) |
Aniline | THF, 60°C, 3 h | C6 | 75% | −0.01 (aromatic amine) |
Sodium methoxide | MeOH, 25°C, 1 h | C6 | 95% | −1.03 (strong alkoxide) |
Phenol | DMF, 120°C, 12 h | C3 | 40% | −0.37 (weak nucleophile) |
Hydrazine | Ethanol, 80°C, 30 min | C3/C6 | 65% (mixture) | −0.60 (bifunctional) |
Solvent and Electronic Effects:
Solid-phase synthesis (SPS) enables rapid generation of pyrazolopyrimidinone libraries by immobilizing intermediates on polymeric supports, facilitating purification and diversification. 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one serves as an ideal anchor point due to its orthogonal reactivity.
Resin Attachment Strategies:
Library Design Advantages:
Case Study: A 48-member library targeting kinase inhibitors was synthesized via SPS using Rink amide resin. Initial C6 displacement with 12 amines, followed by C3 modification with 4 thiophenols, yielded compounds after cleavage. LC-MS analysis confirmed >85% purity for 90% of library members without chromatography [6].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3